[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form complexes with transition metals, which can then be used as catalysts in various chemical reactions. The presence of both phosphine and sulfinamide groups in its structure allows for unique coordination properties, making it a valuable tool in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves the reaction of a phosphine precursor with a sulfinamide derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation . The process can be summarized as follows:
Preparation of the phosphine precursor: This involves the reaction of dicyclohexylphosphine with a suitable aryl halide.
Formation of the sulfinamide derivative: This step involves the reaction of a sulfinamide with an aryl halide.
Coupling reaction: The final step involves the coupling of the phosphine precursor with the sulfinamide derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction of the sulfinamide group yields amines .
Scientific Research Applications
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric synthesis, it is used to produce enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is employed in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, while the sulfinamide group provides steric hindrance, enhancing the selectivity of the catalytic process. This coordination alters the electronic properties of the metal, facilitating various catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
- [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N-methyl-2-propanesulfinamide
Uniqueness
The uniqueness of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide lies in its dual functionality as both a phosphine and sulfinamide ligand. This dual functionality allows for greater flexibility in coordination chemistry and enhances its effectiveness as a chiral ligand in asymmetric synthesis .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOGHPACTGDYMR-ZBWWXOROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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